N-(1,3-benzodioxol-5-ylmethyl)-N'-(1-phenylethyl)butanediamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-N’-(1-phenylethyl)butanediamide is a complex organic compound that features a benzodioxole ring and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N’-(1-phenylethyl)butanediamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Attachment of the Phenylethyl Group: This step might involve a Friedel-Crafts alkylation reaction.
Formation of the Butanediamide Backbone: This could be synthesized through a series of amide bond formations and reductions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using catalysts to increase reaction efficiency, optimizing reaction conditions (temperature, pressure, solvents), and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-N’-(1-phenylethyl)butanediamide can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the amide groups or reduce double bonds.
Substitution: Various substitution reactions can be performed on the aromatic rings or the amide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reagents like bromine (Br₂) or chlorination agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while reduction could produce amine or alkane derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: May be used in the production of advanced materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N’-(1-phenylethyl)butanediamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-N’-(1-phenylethyl)ethanediamide
- N-(1,3-benzodioxol-5-ylmethyl)-N’-(1-phenylethyl)propanediamide
- N-(1,3-benzodioxol-5-ylmethyl)-N’-(1-phenylethyl)hexanediamide
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-N’-(1-phenylethyl)butanediamide is unique due to its specific combination of the benzodioxole ring and the phenylethyl group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C20H22N2O4 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(1-phenylethyl)butanediamide |
InChI |
InChI=1S/C20H22N2O4/c1-14(16-5-3-2-4-6-16)22-20(24)10-9-19(23)21-12-15-7-8-17-18(11-15)26-13-25-17/h2-8,11,14H,9-10,12-13H2,1H3,(H,21,23)(H,22,24) |
InChI Key |
MIJPOEOQXQOKSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CCC(=O)NCC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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